molecular formula C7H7ClO B146291 3-Chloroanisole CAS No. 2845-89-8

3-Chloroanisole

Cat. No.: B146291
CAS No.: 2845-89-8
M. Wt: 142.58 g/mol
InChI Key: YUKILTJWFRTXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to almost colorless liquid characterized by its chlorine and methoxy functional groups . This compound is widely used in various industries due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that chloroanisoles, including 3-chloroanisole, are formed by microbial metabolism of chlorophenols . The interaction of this compound with these microbes could be a potential target of action.

Mode of Action

It’s known that chlorophenols, from which chloroanisoles are derived, inhibit oxidative phosphorylation . The strength of this uncoupling effect is related to the degree of chlorination . Therefore, it’s possible that this compound may have a similar mode of action.

Biochemical Pathways

Chlorophenols are known to uncouple oxidative phosphorylation , a crucial process in cellular energy production.

Pharmacokinetics

It’s known that it’s a clear liquid with a density of 1164 g/mL at 25 °C (lit) . Its water solubility is 15g/L at 25 ºC , which could influence its absorption and distribution in the body.

Result of Action

It’s known that chloroanisoles, including this compound, can cause a musty odor . This suggests that they may have some impact on olfactory receptors or related signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that chloroanisoles, including this compound, can form in buildings where there is dampness, microbes, and chlorophenols . These conditions can promote the formation of this compound and potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with thionyl chloride in the presence of a catalyst such as aluminum chloride. This reaction takes place at a temperature of 70-80°C and produces this compound and hydrogen chloride gas . Another method involves the one-step preparation from the corresponding 3-substituted nitrobenzene .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloroanisole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloroanisole
  • 4-Chloroanisole
  • 3-Bromoanisole
  • 3-Chlorophenol

Comparison: 3-Chloroanisole is unique due to the position of the chlorine and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-Chloroanisole and 4-Chloroanisole have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKILTJWFRTXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062667
Record name Benzene, 1-chloro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2845-89-8
Record name 3-Chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2845-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroanisole
Reactant of Route 2
Reactant of Route 2
3-Chloroanisole
Reactant of Route 3
Reactant of Route 3
3-Chloroanisole
Reactant of Route 4
Reactant of Route 4
3-Chloroanisole
Reactant of Route 5
3-Chloroanisole
Reactant of Route 6
Reactant of Route 6
3-Chloroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.